molecular formula C23H16N2O9 B4915673 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] CAS No. 128007-92-1

4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]

Cat. No.: B4915673
CAS No.: 128007-92-1
M. Wt: 464.4 g/mol
InChI Key: JUYRTGDKVKKBGB-UHFFFAOYSA-N
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Description

4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] is an organic compound that belongs to the class of phthalimides It is characterized by the presence of two phthalimide groups connected by a carbonyl bridge and further substituted with carboxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] typically involves the reaction of phthalic anhydride with amino acids such as glycine. The process can be catalyzed by various agents, including tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP), which facilitate the formation of the phthalimide ring through intramolecular cyclization . The reaction conditions often require refluxing in organic solvents to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] may involve the use of phthalic anhydride and ammonium carbonate or urea under controlled heating conditions . This method ensures a high yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl bridge or the phthalimide rings.

    Substitution: The carboxyethyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The carboxyethyl groups enhance its solubility and facilitate its interaction with biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] is unique due to its dual phthalimide rings connected by a carbonyl bridge and the presence of carboxyethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

3-[5-[2-(2-carboxyethyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O9/c26-17(27)5-7-24-20(31)13-3-1-11(9-15(13)22(24)33)19(30)12-2-4-14-16(10-12)23(34)25(21(14)32)8-6-18(28)29/h1-4,9-10H,5-8H2,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYRTGDKVKKBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367266
Record name STK299747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128007-92-1
Record name STK299747
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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